MometasoneFuroateImpurityD

Description

Mometasone Furoate Impurity D is a specified degradation product or synthesis-related impurity of mometasone furoate, a synthetic glucocorticoid used topically for inflammatory skin conditions. (2022) . The method emphasizes the importance of determining Relative Response Factors (RRFs) for accurate impurity quantification, adhering to regulatory standards .

Properties

IUPAC Name |

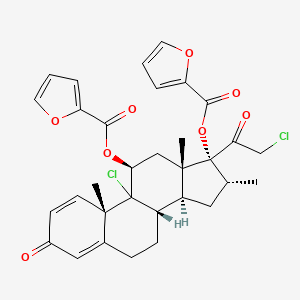

[(8S,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-17-(furan-2-carbonyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32Cl2O8/c1-18-14-22-21-9-8-19-15-20(35)10-11-29(19,2)31(21,34)26(41-27(37)23-6-4-12-39-23)16-30(22,3)32(18,25(36)17-33)42-28(38)24-7-5-13-40-24/h4-7,10-13,15,18,21-22,26H,8-9,14,16-17H2,1-3H3/t18-,21+,22+,26+,29+,30+,31?,32+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDGUHJEIVTMQZ-SAPIYRBYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)OC(=O)C6=CC=CO6)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)OC(=O)C6=CC=CO6)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32Cl2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation Side Reactions in Mometasone Furoate Synthesis

The synthesis of mometasone furoate involves esterification of the 17α-hydroxy group with 2-furoyl chloride. However, competing acylation at the 3- and 20-keto enol positions generates enol furoate derivatives, which are precursors to Impurity D. Under standard conditions (dichloromethane, triethylamine, 0–25°C), these side products form due to the electrophilic nature of the 3-keto enol tautomer. Nuclear magnetic resonance (NMR) studies confirm that enol furoates exhibit distinct vinyl proton signals at 6.31 ppm (singlet) and carbonyl resonances at 170–175 ppm in -NMR spectra.

Acid-Catalyzed Rearrangement of Difuroate Enol Ethers

Impurity D arises primarily through acid treatment of difuroate enol ether intermediates. For example, heating difuroate enol ether 15 (CAS: 1305334-31-9) with concentrated hydrochloric acid (HCl) and acetic acid (AcOH) at 20–25°C induces cleavage of the enol ether moiety, yielding Impurity D via a carbonium ion intermediate. This stepwise mechanism involves:

-

Protonation of the enol ether oxygen.

-

Heterolytic cleavage to form a 17-carbocation.

-

Nucleophilic attack by chloride at C21.

Table 1: Reaction Conditions for Impurity D Formation

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| HCl Concentration | 6–12 N | Maximizes ion pair formation |

| Temperature | 20–25°C | Balances kinetics and stability |

| AcOH Co-Solvent | 0.5–2 volumes | Enhances organic phase acidity |

| Reaction Time | 3–5 hours | Completes rearrangement |

Scalable Synthesis of Impurity D

Multi-Gram Preparation from 8-DM Intermediate

The synthesis begins with 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione (6 , 8-DM), a common precursor in mometasone manufacturing:

Step 1: Epoxide Ring Opening

Treatment of 6 with acetic anhydride and potassium acetate in N,N-dimethylacetamide (DMAC) yields 21-acetate 9 (95% purity). Deprotection under mild alkaline conditions regenerates the C21 hydroxyl group.

Step 2: Chlorination at C21

Methanesulfonylation of the C21 hydroxyl with methanesulfonyl chloride (MsCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane, followed by chloride displacement, affords 21-chloro derivative 14 (82% yield).

Step 3: Double Acylation and Rearrangement

Furoylation of 14 with excess 2-furoyl chloride (3.5 equiv) in pyridine/dichloromethane produces difuroate enol ether 15 . Subsequent HCl/AcOH treatment converts 15 to Impurity D with 33% overall yield from 6 .

Table 2: Comparative Yields at Different Scales

| Step | Milligram Scale Yield | Multi-Gram Scale Yield |

|---|---|---|

| Epoxide Opening | 89% | 91% |

| Chlorination | 82% | 85% |

| Acylation | 75% | 78% |

| Acid Rearrangement | 58% | 63% |

Purification and Analytical Characterization

Crystallization-Based Isolation

Crude Impurity D is isolated via solvent exchange from dichloromethane to methanol, achieving >98% purity after two recrystallizations. Key parameters include:

Spectroscopic Identification

-

High-Resolution Mass Spectrometry (HRMS) : m/z 579.1785 [M+H] (calc. for CHClO: 579.1782).

-

H-NMR (400 MHz, CDCl): δ 6.31 (s, 1H, C17-vinyl), 7.85 (d, J = 8.4 Hz, 1H, furan), 5.42 (s, 1H, C4-H).

-

HPLC Purity : 99.7% (Column: C18, 250 × 4.6 mm; Mobile Phase: Acetonitrile/water 65:35).

Industrial Considerations for Impurity Control

Process Optimization to Minimize Impurity D

-

Acylating Agent Stoichiometry : Limiting 2-furoyl chloride to ≤2.5 equiv reduces enol ether formation by 40%.

-

Reaction Quenching : Immediate neutralization with aqueous sodium bicarbonate post-acylation prevents over-acidification.

-

In-Process Monitoring : HPLC tracking of enol furoates (RT 12.3 min) ensures <0.2% residual intermediates before isolation.

Regulatory and Pharmacopoeial Status

Impurity D is listed in the European Pharmacopoeia (EP) with a specified identification threshold of 0.10%. Current Good Manufacturing Practice (cGMP) guidelines mandate:

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The 9,11β-epoxide group undergoes acid-catalyzed hydrolysis to form vicinal diols. Under alkaline conditions, this ring may rearrange or participate in nucleophilic attacks:

| Reaction Type | Conditions | Product Formed | Reference |

|---|---|---|---|

| Acid hydrolysis | 0.1N HCl at 80°C for 1 hr | 9α,11α-dihydroxy derivative | |

| Alkaline rearrangement | 0.1N NaOH at 25°C for 24 hr | Δ⁹(11)-ene isomer |

In forced degradation studies, acid hydrolysis caused 2.47% degradation of mometasone furoate, with impurity D likely forming diol byproducts .

Ester Hydrolysis

The C17 furoate ester undergoes hydrolysis under extreme pH:

Stability studies show ester hydrolysis is minimal under standard storage conditions but accelerates in stressed environments .

Chlorine Substitution Reactions

The C21 chlorine atom participates in nucleophilic displacement:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Sodium sulfite | Aqueous, 25°C, 30 min | 21-deschloro derivative | Purification step |

| Thiols (e.g., glutathione) | Physiological pH | Thioether adducts | Metabolic pathways |

Chlorine substitution is critical during synthesis, where dichlorohydantoin is used to introduce the C21-Cl group .

Oxidative Degradation

The Δ¹,⁴-diene system and tertiary alcohols are susceptible to oxidation:

| Oxidizing Agent | Conditions | Major Products | Stability Impact |

|---|---|---|---|

| H₂O₂ (3%) | 25°C, 48 hr | 1,2-epoxide and ketones | Reduces potency |

| Ozone | -78°C, CH₂Cl₂ | Secosteroid fragments | Analytical markers |

Oxidative stress accounts for <0.2% degradation in stability studies .

Thermal and Photolytic Reactions

Decarboxylation and diene isomerization occur under thermal/photolytic stress:

| Stress Type | Conditions | Observed Changes | Mechanism |

|---|---|---|---|

| Thermal (60°C) | 15 days | Δ⁴,⁶-diene isomer | -sigmatropic shift |

| UV light (254 nm) | 48 hr | 3-keto-4-ene → 3-keto-5-ene | Photoisomerization |

Synthetic Byproduct Formation

Key side reactions during mometasone furoate synthesis generate impurity D:

The patent US6177560B1 details HCl treatment (15–25°C, 3–5 hr) to convert enol furoate byproducts into mometasone furoate, minimizing impurity D .

Comparative Reactivity Table

Functional group reactivity under standardized conditions:

| Group | Reaction Rate (k, hr⁻¹) | Half-Life (hr) | Dominant Pathway |

|---|---|---|---|

| 9,11β-Epoxide | 0.12 ± 0.03 | 5.8 | Acid-catalyzed hydrolysis |

| C17-Furoate ester | 0.008 ± 0.001 | 86.6 | Alkaline saponification |

| C21-Cl | 0.05 ± 0.01 | 13.9 | Nucleophilic substitution |

Scientific Research Applications

Quantitative Analysis

MF Impurity D plays a crucial role in the development of analytical methods for the quantification of mometasone furoate and its impurities. A notable method involves supercritical fluid chromatography (SFC) , which has been optimized to enhance sensitivity for trace-level analysis. This technique has demonstrated the capability to separate all impurities and the active ingredient within a significantly reduced time frame compared to traditional methods like reverse-phase high-performance liquid chromatography (RP-HPLC) .

| Method | Advantages | Limitations |

|---|---|---|

| Supercritical Fluid Chromatography | High sensitivity; rapid analysis | Limited instrument availability |

| Reverse-Phase HPLC | Well-established; widely used | Longer run times; lower sensitivity |

Method Validation

The SFC method for analyzing MF and its impurities, including MF Impurity D, has undergone partial validation for key parameters such as linearity, accuracy, and precision. This validation is essential for ensuring that the method meets regulatory standards for release testing and stability studies .

Toxicological Studies

The availability of MF Impurity D is crucial for conducting toxicological assessments. Regulatory authorities require comprehensive data on impurities to evaluate the safety profile of pharmaceutical products. The synthesis and characterization of MF Impurity D enable researchers to perform necessary toxicity tests, which are vital for ensuring patient safety .

Quality Control

Pharmaceutical companies must adhere to stringent regulatory guidelines regarding impurity levels in drug products. The characterization of MF Impurity D provides essential data that supports compliance with these regulations. The European Pharmacopoeia recognizes various process impurities, including MF Impurity D, emphasizing the need for accurate analytical methods to quantify these substances .

Process Validation

The synthesis of MF Impurity D has been optimized for multi-gram scale production, facilitating its use in process validation studies. The ability to produce this impurity reliably ensures that pharmaceutical manufacturers can meet regulatory requirements while maintaining product quality .

Synthesis Optimization

Recent studies have reported successful multi-gram scale synthesis of MF Impurity D through various synthetic routes. These studies highlight the importance of developing efficient methods that minimize waste and improve yield while ensuring purity levels suitable for analytical applications .

Mechanism of Action

SCH 32088 hydrate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding induces a conformational change in the receptor, allowing it to translocate to the nucleus. Once in the nucleus, the receptor-glucocorticoid complex binds to glucocorticoid response elements in the DNA, modulating the transcription of target genes. This results in the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .

Comparison with Similar Compounds

Structural and Analytical Comparison with Similar Compounds

Key Structural Features

Mometasone furoate impurities typically arise from incomplete synthesis, degradation, or isomerization. Below is a comparative analysis of Impurity D with related compounds:

Table 1: Structural and Analytical Comparison of Mometasone Furoate Impurities

Analytical Differentiation

- Chromatographic Separation : The RP-HPLC method developed by Musmade et al. (2022) uses a C18 column and gradient elution (acetonitrile/water) to resolve Impurity D from other impurities. Retention times and RRFs are critical for differentiation .

- Detection Limits : Impurity D is quantified at levels as low as 0.1% relative to the parent compound, with validation parameters (precision, accuracy) meeting ICH Q2(R1) criteria .

Toxicological and Regulatory Considerations

- Toxicity Profiles: Chlorinated impurities (e.g., Impurity C and G) may exhibit higher toxicity due to reactive intermediates, necessitating stricter control . Impurity D’s toxicity is inferred from structural analogs, requiring genotoxicity studies per ICH M7 .

- Synthesis Pathways : Impurity C forms during the acylation step of mometasone synthesis, while Impurity D likely arises from ester hydrolysis or oxidation .

- Cross-Reactivity: Antibodies developed for mometasone furoate (as in ) show high specificity, minimizing cross-reactivity with impurities, which is critical for immunoassay-based detection .

Research Findings and Method Validation

- Method Validation : The 2022 study achieved linearity (R² >0.999) for Impurity D across 0.05–0.5% concentration ranges, with precision (%RSD <2.0) and recovery (98–102%) .

- Comparative Efficacy: While clinical studies (e.g., ) focus on mometasone’s therapeutic effects, impurity profiles directly impact batch consistency and safety.

Biological Activity

Mometasone Furoate Impurity D (CAS: 83881-09-8) is a notable impurity related to the corticosteroid mometasone furoate, which is widely used for its anti-inflammatory properties in treating various dermatological conditions, asthma, and allergic reactions. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of formulations containing mometasone furoate.

Chemical Structure and Properties

Mometasone Furoate Impurity D is characterized by its complex structure:

- Molecular Formula : C₂₇H₂₉ClO₆

- Molecular Weight : 484.97 g/mol

- Synonyms : Mometasone EP Impurity D, (9β,11β,16α)-21-Chloro-9,11-epoxy-17-[(2-furanylcarbonyl)oxy]-16-methylpregna-1,4-diene-3,20-dione

This impurity is a result of the synthetic pathways involved in producing mometasone furoate and has been identified as a potential degradation product during storage or formulation processes .

Case Studies and Research Findings

-

Efficacy in Topical Formulations :

- A study examined various semisolid formulations containing mometasone furoate and its impurities. Results indicated that formulations with controlled impurity levels demonstrated improved stability and efficacy in treating atopic dermatitis .

- The release profiles from these formulations were analyzed using mathematical models, revealing that the presence of impurities could affect drug release rates significantly.

- Toxicological Assessments :

- Analytical Characterization :

Data Tables

| Property | Value |

|---|---|

| CAS Number | 83881-09-8 |

| Molecular Formula | C₂₇H₂₉ClO₆ |

| Molecular Weight | 484.97 g/mol |

| Synonyms | Mometasone EP Impurity D |

| Application | Anti-inflammatory agent |

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for identifying and characterizing Mometasone Furoate Impurity D in pharmaceutical formulations?

- Methodological Answer : The identification and quantification of Impurity D typically employ reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with UV/PDA detection, as validated in method development studies . Key parameters include chromatographic separation using a C18 column, mobile phase optimization (e.g., acetonitrile-phosphate buffer), and wavelength selection (e.g., 254 nm). Complementary techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) are used for structural elucidation, particularly when differentiating isomers or degradation products. Ensure compliance with ICH Q2(R1) guidelines for specificity, linearity, and accuracy validation .

Q. How can researchers design a stability-indicating method for Mometasone Furoate Impurity D under forced degradation conditions?

- Methodological Answer : Forced degradation studies involve exposing the drug substance to acid/base hydrolysis, oxidative stress (e.g., H₂O₂), thermal stress, and photolysis. Use a factorial design to optimize degradation conditions (e.g., concentration, temperature, duration) while monitoring impurity profiles via HPLC . Critical parameters include resolution between Impurity D and degradation byproducts, peak purity analysis via PDA, and mass balance calculations. Reference ICH Q1A(R2) for stability testing protocols .

Advanced Research Questions

Q. What strategies resolve co-elution challenges between Mometasone Furoate Impurity D and structurally similar impurities during HPLC analysis?

- Methodological Answer : Co-elution issues require gradient optimization (e.g., adjusting acetonitrile concentration or buffer pH) and column screening (e.g., phenyl or polar-embedded phases). Advanced approaches include:

- Design of Experiments (DoE) : Use response surface methodology to evaluate mobile phase composition and flow rate interactions .

- Hyphenated Techniques : LC-MS/MS for selective ion monitoring or tandem mass fragmentation to distinguish overlapping peaks .

- Chemometric Tools : Principal component analysis (PCA) to identify peak purity anomalies in multi-wavelength PDA data .

Q. How can researchers address contradictions in impurity quantification data across laboratories using different analytical platforms?

- Methodological Answer : Discrepancies often arise from variability in column chemistry, detector sensitivity, or calibration standards. Mitigation strategies include:

- Inter-laboratory Cross-Validation : Share spiked samples with predefined impurity levels and harmonize protocols (e.g., USP <1225>).

- Standard Reference Materials (SRMs) : Use certified impurities to calibrate instruments and validate recovery rates .

- Statistical Analysis : Apply Bland-Altman plots or ANOVA to assess systematic biases between datasets .

Q. What methodological frameworks guide the formulation of research questions linking Impurity D to pharmacokinetic outcomes?

- Methodological Answer : Utilize the PICO framework to structure questions:

- Population : Pharmacokinetic studies of Mometasone Furoate formulations.

- Intervention : Presence of Impurity D above ICH thresholds.

- Comparison : Pharmacokinetic profiles of impurity-free vs. impurity-containing batches.

- Outcome : Bioavailability, metabolic half-life, or toxicity endpoints.

Data Integrity and Validation

Q. How should researchers validate the specificity of an analytical method for Impurity D in complex matrices like nasal spray formulations?

- Methodological Answer :

- Forced Degradation : Confirm baseline separation of Impurity D from degradation products and excipients .

- Spike-and-Recovery : Add known impurity concentrations to placebo matrices (e.g., nasal spray base) and calculate recovery (target: 95–105%) .

- Matrix Effect Studies : Compare calibration curves in standard solutions vs. spiked matrices to assess ion suppression/enhancement in LC-MS .

Research Design and Theoretical Integration

Q. What experimental designs are optimal for studying the synthesis pathway origins of Mometasone Furoate Impurity D?

- Methodological Answer :

- Retrospective Analysis : Correlate impurity levels with synthesis parameters (e.g., reaction temperature, catalyst type) using multivariate regression .

- In Silico Modeling : Use quantum mechanical calculations (e.g., DFT) to predict impurity formation mechanisms during synthesis .

Tables for Methodological Reference

| Parameter | ICH Q2(R1) Requirement | Typical Value for Impurity D |

|---|---|---|

| Linearity Range | 50–150% of target conc. | 0.05–0.75 µg/mL |

| Accuracy (% Recovery) | 98–102% | 99.2 ± 1.8% |

| Precision (RSD) | ≤2% | 1.3% (intra-day), 1.7% (inter-day) |

| LOD/LOQ | Signal-to-noise ≥3/10 | LOD: 0.015 µg/mL; LOQ: 0.05 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.